Diamide

Catalog No.
S525871
CAS No.
10465-78-8
M.F
N2H4
H2N-NH2
C6H12N4O2
M. Wt
172.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diamide

CAS Number

10465-78-8

Product Name

Diamide

IUPAC Name

(3E)-3-(dimethylcarbamoylimino)-1,1-dimethylurea

Molecular Formula

N2H4
H2N-NH2
C6H12N4O2

Molecular Weight

172.19 g/mol

InChI

InChI=1S/C6H12N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3/b8-7+

InChI Key

QUWISRZPAQEKRG-BQYQJAHWSA-N

SMILES

CN(C)C(=O)N=NC(=O)N(C)C

Solubility

Solubility in water: miscible

Synonyms

Acid Bisdimethylamide, Diazodicarboxylic, Bisdimethylamide, Diazodicarboxylic Acid, Diamide, Diazodicarboxylic Acid Bis(N,N-dimethyl)amide, Diazodicarboxylic Acid Bisdimethylamide, Dizene Dicarboxylic Acid Bis(N,N-dimethylamide), Dizenedicarboxylic Acid Bis(N,N-dimethylamide), Tetramethylazoformamide

Canonical SMILES

CN(C)C(=O)N=NC(=O)N(C)C

Isomeric SMILES

CN(C)C(=O)/N=N/C(=O)N(C)C

Description

The exact mass of the compound Diamide is 172.096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143013. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds. It belongs to the ontological category of monoazo compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inducing Endoplasmic Reticulum (ER) Stress

One of the most studied applications of diamide is its ability to induce ER stress in cells. The ER is an organelle responsible for protein folding and modification. Diamide disrupts the formation of disulfide bonds, a crucial step in protein folding, leading to the accumulation of unfolded proteins within the ER. This triggers a cellular stress response known as the unfolded protein response (UPR) []. Researchers use diamide to study the UPR pathway and its role in various diseases like neurodegenerative disorders and cancer [, ].

Studying Glutathione (GSH) Levels

Diamide can also be used to study cellular levels of glutathione (GSH), a major antioxidant molecule in cells. Diamide acts as a thiol-disrupting agent, depleting GSH stores within the cell []. By measuring GSH levels before and after diamide treatment, researchers can assess a cell's capacity to handle oxidative stress. This information is valuable in understanding diseases associated with oxidative damage, such as diabetes and aging [, ].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

COLOURLESS FUMING OILY HYGROSCOPIC LIQUID WITH PUNGENT ODOUR.

XLogP3

0.2

Exact Mass

172.096

Boiling Point

114 °C

Flash Point

40 °C c.c.

Vapor Density

Relative vapor density (air = 1): 1.1

Density

Relative density (water = 1): 1.01

LogP

-2.1

Appearance

Solid powder

Melting Point

2 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

86EQC90W32

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Radiation-Sensitizing Agents

Vapor Pressure

Vapor pressure, kPa at 20 °C: 2.1

Pictograms

Irritant

Irritant

Other CAS

10465-78-8
302-01-2

Wikipedia

1,1'-azobis(N,N-dimethylformamide)
(3E)-3-(dimethylcarbamoylimino)-1,1-dimethylurea

Dates

Modify: 2023-08-15
1: Nakao T, Banba S. Minireview: Mode of action of meta-diamide insecticides. Pestic Biochem Physiol. 2015 Jun;121:39-46. doi: 10.1016/j.pestbp.2014.09.010. Epub 2014 Sep 30. Review. PubMed PMID: 26047110.
2: Qi S, Lümmen P, Nauen R, Casida JE. Diamide insecticide target site specificity in the Heliothis and Musca ryanodine receptors relative to toxicity. J Agric Food Chem. 2014 May 7;62(18):4077-82. doi: 10.1021/jf501236h. Epub 2014 Apr 24. PubMed PMID: 24745606.
3: Casida JE. Golden age of RyR and GABA-R diamide and isoxazoline insecticides: common genesis, serendipity, surprises, selectivity, and safety. Chem Res Toxicol. 2015 Apr 20;28(4):560-6. doi: 10.1021/tx500520w. Epub 2015 Feb 26. PubMed PMID: 25688713.
4: Knapp K, Górecki M, Frelek J, Luboradzki R, Hollósi M, Majer Z, Vass E. Comprehensive chiroptical study of proline-containing diamide compounds. Chirality. 2014 Apr;26(4):228-42. doi: 10.1002/chir.22305. Epub 2014 Mar 7. PubMed PMID: 24610563.
5: Nakao T, Banba S, Nomura M, Hirase K. Meta-diamide insecticides acting on distinct sites of RDL GABA receptor from those for conventional noncompetitive antagonists. Insect Biochem Mol Biol. 2013 Apr;43(4):366-75. doi: 10.1016/j.ibmb.2013.02.002. Epub 2013 Feb 14. PubMed PMID: 23416568.
6: Zhou W, Fan M, Yin J, Jiang Y, Ma D. CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. J Am Chem Soc. 2015 Sep 23;137(37):11942-5. doi: 10.1021/jacs.5b08411. Epub 2015 Sep 11. PubMed PMID: 26352639.
7: Zhang X, Li Y, Ma J, Zhu H, Wang B, Mao M, Xiong L, Li Y, Li Z. Synthesis and insecticidal evaluation of novel anthranilic diamides containing N-substitued nitrophenylpyrazole. Bioorg Med Chem. 2014 Jan 1;22(1):186-93. doi: 10.1016/j.bmc.2013.11.038. Epub 2013 Nov 27. PubMed PMID: 24326275.
8: Janich C, Wölk C, Erdmann F, Groth T, Brezesinski G, Dobner B, Langner A. Composites of malonic acid diamides and phospholipids--Impact of lipoplex stability on transfection efficiency. J Control Release. 2015 Dec 28;220(Pt A):295-307. doi: 10.1016/j.jconrel.2015.10.045. Epub 2015 Oct 27. PubMed PMID: 26518724.
9: Nojiri M, Uekita K, Ohnuki M, Taoka N, Yasohara Y. Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides. J Appl Microbiol. 2013 Nov;115(5):1127-33. doi: 10.1111/jam.12309. Epub 2013 Aug 13. PubMed PMID: 23879712.
10: Chen K, Liu Q, Ni JP, Zhu HJ, Li YF, Wang Q. Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide. Pest Manag Sci. 2015 Nov;71(11):1503-12. doi: 10.1002/ps.3954. Epub 2015 Jan 6. PubMed PMID: 25472809.
11: Nakajima K, April M, Brewer JT, Daniels T, Forster CJ, Gilmore TA, Jain M, Kanter A, Kwak Y, Li J, McQuire L, Serrano-Wu MH, Streeper R, Szklennik P, Thompson J, Wang B. Discovery of diamide compounds as diacylglycerol acyltransferase 1 (DGAT1) inhibitors. Bioorg Med Chem Lett. 2016 Feb 15;26(4):1245-8. doi: 10.1016/j.bmcl.2016.01.025. Epub 2016 Jan 11. PubMed PMID: 26804232.
12: Yang HT, Lu XW, Xing ML, Sun XQ, Miao CB. Hypervalent iodine reagent mediated diamination of [60]fullerene with sulfamides or phosphoryl diamides. Org Lett. 2014 Nov 21;16(22):5882-5. doi: 10.1021/ol5028305. Epub 2014 Nov 6. PubMed PMID: 25375027.
13: Hugentobler KG, Rebolledo F. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Org Biomol Chem. 2014 Jan 28;12(4):615-23. doi: 10.1039/c3ob42066c. PubMed PMID: 24292844.
14: Harada T, McTernan HL, Pham DT, Lincoln SF, Kee TW. Femtosecond transient absorption spectroscopy of the medicinal agent curcumin in diamide linked γ-cyclodextrin dimers. J Phys Chem B. 2015 Feb 12;119(6):2425-33. doi: 10.1021/jp507272f. Epub 2014 Oct 2. PubMed PMID: 25198794.
15: Stetina M, Behr J, Vogel RF. The transcriptional response of Lactobacillus sanfranciscensis DSM 20451T and its tcyB mutant lacking a functional cystine transporter to diamide stress. Appl Environ Microbiol. 2014 Jul;80(14):4114-25. doi: 10.1128/AEM.00367-14. Epub 2014 May 2. PubMed PMID: 24795368; PubMed Central PMCID: PMC4068661.
16: Ho HY, Cheng ML, Shiao MS, Chiu DT. Characterization of global metabolic responses of glucose-6-phosphate dehydrogenase-deficient hepatoma cells to diamide-induced oxidative stress. Free Radic Biol Med. 2013 Jan;54:71-84. doi: 10.1016/j.freeradbiomed.2012.10.557. Epub 2012 Nov 6. PubMed PMID: 23142419.
17: Li Y, Zhu H, Chen K, Liu R, Khallaf A, Zhang X, Ni J. Synthesis, insecticidal activity, and structure-activity relationship (SAR) of anthranilic diamides analogs containing oxadiazole rings. Org Biomol Chem. 2013 Jun 28;11(24):3979-88. doi: 10.1039/c3ob40345a. PubMed PMID: 23657615.
18: Zhang M, Chen J, Mallik AK, Qiu H, Jiang S, Ihara H. Preparation and chromatographic evaluation of new branch-type diamide-embedded octadecyl stationary phase with enhanced shape selectivity. Anal Chim Acta. 2014 Jun 23;833:48-55. doi: 10.1016/j.aca.2014.05.011. Epub 2014 May 13. PubMed PMID: 24909773.
19: Rajakumar P, Padmanabhan R, Rajesh N. Synthesis, study on anti-arthritic, anti-inflammatory activity and toxicity of some novel bis-oxy cyclophane diamides. Bioorg Med Chem Lett. 2012 Jun 1;22(11):3770-5. doi: 10.1016/j.bmcl.2012.04.010. Epub 2012 Apr 9. PubMed PMID: 22542015.
20: Wallace SJ, Kee TW, Huang DM. Molecular basis of binding and stability of curcumin in diamide-linked γ-cyclodextrin dimers. J Phys Chem B. 2013 Oct 17;117(41):12375-82. doi: 10.1021/jp406125x. Epub 2013 Oct 4. PubMed PMID: 24047420.

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